N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

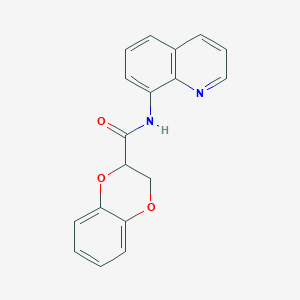

N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group substituted with a quinolin-8-yl moiety.

Properties

Molecular Formula |

C18H14N2O3 |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

N-quinolin-8-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C18H14N2O3/c21-18(16-11-22-14-8-1-2-9-15(14)23-16)20-13-7-3-5-12-6-4-10-19-17(12)13/h1-10,16H,11H2,(H,20,21) |

InChI Key |

MVDIFQLVMIAMNP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and benzodioxine precursors. One common method involves the condensation of 8-aminoquinoline with a suitable benzodioxine derivative under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the desired product through C-H activation and subsequent coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline and benzodioxine compounds .

Scientific Research Applications

N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the NF-κB pathway by binding to key proteins involved in the pathway, thereby preventing the transcription of genes that promote cell proliferation and survival . Additionally, the compound’s quinoline moiety allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzodioxine and heterocyclic carboxamides. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogs

Key Observations:

- Core Flexibility vs. Rigidity: The benzodioxine/benzoxazine cores confer rigidity, but substitution patterns dictate target specificity. For example, the quinoline group in the target compound may favor interactions with heme-containing enzymes (e.g., cytochrome P450) or DNA, whereas the piperazine in Doxazosin’s intermediate enhances solubility for cardiovascular activity .

- Synthetic Accessibility: The one-pot synthesis of Doxazosin intermediates demonstrates efficiency (85–90% yield) , whereas the target compound’s quinoline moiety likely requires specialized coupling reagents (e.g., EDCI/HOBt).

Functional Analogs: Angiotensin II Receptor Antagonists

Compounds like hydrobromide derivatives of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines () share a dihydrothiazole-imine core but differ in mechanism. These analogs bind angiotensin II receptors via hydrogen bonding and electrostatic interactions, with compound 3(5) showing efficacy comparable to valsartan . In contrast, the target compound’s benzodioxine-quinoline scaffold may target different pathways (e.g., ion channels or parasitic enzymes).

Pharmacokinetic and Binding Properties

- Quinoline vs. Piperazine: The quinoline group’s hydrophobicity may improve blood-brain barrier penetration but reduce aqueous solubility compared to the piperazine derivative.

- Docking Affinity: While angiotensin II antagonists in exhibit high docking scores (scoring function ≤ -9.5 kcal/mol) , the target compound’s planar quinoline could enhance stacking interactions in DNA-targeted therapies (e.g., antiparasitics).

Research Findings and Implications

- Therapeutic Potential: The structural similarity to Doxazosin intermediates suggests possible antihypertensive applications, but the quinoline substitution may redirect activity toward antiparasitic targets (e.g., heartworm, as in ) .

- Contradictions : Despite structural parallels, therapeutic indications vary widely (e.g., cardiovascular vs. antiparasitic), emphasizing the role of substituents in biological targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.